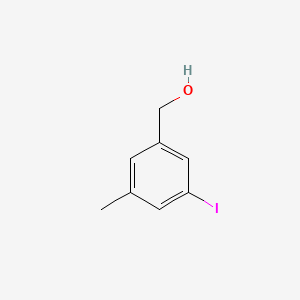

(3-Iodo-5-methylphenyl)methanol

Descripción

BenchChem offers high-quality (3-Iodo-5-methylphenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Iodo-5-methylphenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(3-iodo-5-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6-2-7(5-10)4-8(9)3-6/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRKOCISEWRCTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In-Depth Technical Guide: Chemical Structure, Properties, and Synthetic Utility of (3-Iodo-5-methylphenyl)methanol

Executive Summary

In modern drug discovery and complex active pharmaceutical ingredient (API) synthesis, the selection of bifunctional building blocks dictates the efficiency of the entire synthetic route. (3-Iodo-5-methylphenyl)methanol (CAS: 937638-61-4) represents a highly strategic scaffold. It features an electron-donating methyl group, a highly reactive aryl iodide, and a versatile primary benzylic alcohol. This whitepaper deconstructs the physical properties, structural advantages, and step-by-step synthetic methodologies associated with this compound, providing researchers with a self-validating framework for integrating it into advanced cross-coupling workflows.

Chemical Structure & Physical Properties

The utility of (3-Iodo-5-methylphenyl)methanol stems from its precise spatial arrangement. The meta-substitution pattern between the iodine atom and the hydroxymethyl group minimizes steric hindrance during transition-metal-catalyzed oxidative addition, while the methyl group subtly increases the electron density of the aromatic ring, fine-tuning the oxidative addition rate [1].

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | (3-Iodo-5-methylphenyl)methanol |

| CAS Number | 937638-61-4 |

| Molecular Formula | C 8 H 9 IO |

| Molecular Weight | 248.06 g/mol |

| Hydrogen Bond Donors | 1 (-OH) |

| Hydrogen Bond Acceptors | 1 (-OH) |

| Rotatable Bonds | 1 (Aryl-CH 2 OH) |

| Key Functional Groups | Aryl iodide (electrophile), Benzylic alcohol (nucleophile/radical precursor) |

Mechanistic Role in Advanced Organic Synthesis

As a Senior Application Scientist, I frequently leverage this molecule for its orthogonal reactivity . Orthogonality in synthesis means we can selectively react one functional group without requiring protective groups for the other.

-

The Aryl Iodide Vector: The carbon-iodine (C-I) bond is the weakest among aryl halides. It undergoes rapid oxidative addition with Palladium(0) catalysts at room temperature. This allows for Suzuki-Miyaura or Sonogashira couplings while leaving the benzylic alcohol completely untouched.

-

The Benzylic Alcohol Vector: Recent advancements in Nickel-catalyzed cross-electrophile coupling have revolutionized the use of benzylic alcohols. Using a low-valent titanium co-reductant, the C-O bond can undergo homolytic cleavage to form a benzyl radical, which then engages in Ni-catalyzed arylation [2][4].

Experimental Methodologies & Causality

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes the underlying chemical causality and a built-in analytical checkpoint to verify success before proceeding.

Protocol A: Chemoselective Synthesis via Borane Reduction

(3-Iodo-5-methylphenyl)methanol is typically synthesized from its corresponding carboxylic acid precursor, 3-iodo-5-methylbenzoic acid [3].

-

Step 1: Substrate Dissolution. Suspend 3-iodo-5-methylbenzoic acid (1.0 equiv) in anhydrous Tetrahydrofuran (THF) under an argon atmosphere at 0 °C.

-

Causality: Anhydrous conditions are mandatory to prevent the violent hydrolysis of the borane reagent. 0 °C suppresses unwanted side reactions.

-

-

Step 2: Reagent Addition. Dropwise add Borane-THF complex (BH 3 ·THF, 1.5 equiv).

-

Causality: Why BH 3 instead of Lithium Aluminum Hydride (LiAlH 4 )? LiAlH 4 is a harsh reducing agent that can trigger hydrodehalogenation, stripping the iodine off the ring. BH 3 is highly chemoselective for carboxylic acids and leaves the delicate C-I bond intact.

-

-

Step 3: Thermal Maturation. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Step 4: Quenching. Carefully quench with Methanol dropwise until effervescence ceases.

-

Causality: Methanol reacts with unreacted BH 3 to form volatile trimethyl borate and hydrogen gas, safely terminating the reduction.

-

-

Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC). The highly polar carboxylic acid (low Rf ) will be completely consumed, replaced by a new UV-active spot (higher Rf ). Confirm via 1 H NMR: look for the disappearance of the broad -COOH peak (~12 ppm) and the emergence of a sharp benzylic -CH 2

- singlet at ~4.6 ppm.

Protocol B: Orthogonal Suzuki-Miyaura Cross-Coupling

This protocol demonstrates how to utilize the aryl iodide while preserving the benzylic alcohol.

-

Step 1: Catalyst Assembly. In a Schlenk flask, combine (3-Iodo-5-methylphenyl)methanol (1.0 equiv), an arylboronic acid (1.1 equiv), Pd(dppf)Cl 2 (0.05 equiv), and K 2 CO 3 (2.0 equiv).

-

Step 2: Solvent Addition. Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v).

-

Causality: Water is essential to dissolve the carbonate base, which must coordinate to the Palladium center to facilitate the transmetalation step. Degassing prevents oxygen-induced catalyst deactivation.

-

-

Step 3: Reaction Execution. Stir at 60 °C for 6 hours.

-

Causality: The extreme reactivity of the C-I bond allows for lower temperatures (60 °C instead of the usual 90-100 °C for bromides), completely avoiding thermal degradation of the benzylic alcohol.

-

-

Self-Validation Checkpoint: Liquid Chromatography-Mass Spectrometry (LC-MS). The chromatogram should show a single major peak corresponding to the exact mass of the biaryl product. The retention of the -OH group can be verified by a subsequent IR scan (broad stretch at ~3300 cm −1 ).

Synthetic Workflow Visualization

The following diagram maps the divergent, orthogonal pathways available when utilizing (3-Iodo-5-methylphenyl)methanol as a central scaffold.

Bifunctional divergent synthetic workflow of (3-Iodo-5-methylphenyl)methanol.

References

- Guidechem. "(2-iodo-3-methoxyphenyl)methanol 162136-06-3 - Guidechem" (Database reference for related halobenzyl alcohols and CAS 937638-61-4 properties).

- NII.ac.jp. "Nickel-Catalyzed Cross-Electrophile Coupling between Benzyl Alcohols and Aryl Halides Assisted by Titanium Co-reductant".

- Benchchem. "2-Amino-5-iodo-3-methylbenzoic Acid | 108857-24-5 - Benchchem" (Precursor methodology and iodination strategies).

- ACS Publications. "Dynamic Kinetic Cross-Electrophile Arylation of Benzyl Alcohols by Nickel Catalysis".

1H and 13C NMR Chemical Shift Reference Data for (3-Iodo-5-methylphenyl)methanol: A Comprehensive Analytical Guide

Executive Summary

(3-Iodo-5-methylphenyl)methanol (CAS: 937638-61-4) is a highly versatile building block utilized in advanced organic synthesis and medicinal chemistry [1]. The presence of the iodine atom makes it an ideal candidate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Negishi couplings), while the hydroxymethyl group provides a handle for further functionalization via oxidation or etherification. Accurate structural validation of this compound is critical for downstream applications. This technical guide provides an in-depth analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data, grounded in empirical additivity rules and mechanistic causality.

Structural & Electronic Causality

The NMR chemical shifts of (3-Iodo-5-methylphenyl)methanol are governed by the distinct electronic contributions of its three substituents on the benzene ring. Understanding these effects is crucial for accurate signal assignment:

-

Iodine (C-3): Iodine is a massive, highly polarizable atom. Through spin-orbit coupling and diamagnetic shielding—commonly referred to as the "heavy atom effect"—it induces a dramatic upfield shift on the directly attached carbon [2]. Inductively, it is weakly electron-withdrawing, which subtly deshields adjacent protons.

-

Methyl Group (C-5): The methyl group is weakly electron-donating via hyperconjugation. This effect slightly shields the ortho and para positions on the aromatic ring, pushing their carbon signals slightly upfield.

-

Hydroxymethyl Group (C-1): The -CH 2 OH moiety is inductively electron-withdrawing due to the highly electronegative oxygen atom. This causes significant deshielding at the ipso carbon (C-1) and the benzylic protons, moving their resonance frequencies downfield.

1 H NMR Chemical Shift Reference Data & Signal Assignment

The 1 H NMR spectrum of (3-Iodo-5-methylphenyl)methanol in CDCl 3 is characterized by three distinct aromatic protons, a benzylic methylene group, a methyl group, and an exchangeable hydroxyl proton. Because the aromatic protons (H-2, H-4, H-6) are meta to each other, they exhibit small meta-coupling constants ( J≈1.5−2.0 Hz). On standard 400 MHz instruments, these often appear as broad singlets or narrow multiplets rather than cleanly resolved doublets or triplets [3].

Table 1: 1 H NMR Signal Assignments (400 MHz, CDCl 3 )

| Position | Predicted Shift (ppm) | Multiplicity | Integration | Coupling ( J in Hz) | Structural Assignment |

| -CH 3 | 2.30 | s | 3H | - | Methyl group at C-5 |

| -OH | 1.80 | br s | 1H | - | Hydroxyl proton (exchangeable) |

| -CH 2 - | 4.60 | s | 2H | - | Benzylic protons |

| H-6 | 7.10 | m / br s | 1H | ~1.5 | Aromatic (between CH 3 and CH 2 OH) |

| H-4 | 7.45 | m / br s | 1H | ~1.5 | Aromatic (between I and CH 3 ) |

| H-2 | 7.50 | m / br s | 1H | ~1.5 | Aromatic (between I and CH 2 OH) |

Note: The hydroxyl proton shift is highly concentration- and temperature-dependent. Its broadness is caused by intermolecular hydrogen bonding and chemical exchange.

13 C NMR Chemical Shift Reference Data & Signal Assignment

The 13 C NMR spectrum provides definitive proof of the substitution pattern. The assignments are calculated using established empirical additivity rules for substituted benzenes [2]. The most diagnostic signal in the entire spectrum is C-3, which resonates unusually far upfield (~96.5 ppm) due to the heavy atom effect of iodine. Without this effect, an aromatic carbon would typically resonate between 120–140 ppm.

Table 2: 13 C NMR Signal Assignments (100 MHz, CDCl 3 )

| Carbon Position | Predicted Shift (ppm) | Causality & Assignment |

| -CH 3 | 21.0 | Aliphatic methyl carbon |

| -CH 2 OH | 64.5 | Deshielded benzylic carbon due to adjacent oxygen |

| C-3 | 96.5 | Ipso to Iodine; extreme shielding via heavy atom effect |

| C-6 | 127.1 | Aromatic C-H; shielded by ortho-methyl |

| C-2 | 133.1 | Aromatic C-H; deshielded by ortho-iodine |

| C-4 | 137.3 | Aromatic C-H; deshielded by ortho-iodine |

| C-5 | 139.5 | Ipso to Methyl; deshielded by alkyl substitution |

| C-1 | 143.5 | Ipso to Hydroxymethyl; deshielded by inductive effect |

Experimental Protocol: High-Resolution NMR Acquisition

To ensure scientific integrity, the following methodology describes a self-validating system for NMR acquisition. Every step is designed to minimize artifacts, prevent field drift, and ensure absolute chemical shift accuracy [4].

Step-by-Step Methodology

-

Sample Preparation: Dissolve 5–10 mg of pure (3-Iodo-5-methylphenyl)methanol in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer the solution to a high-quality 5 mm NMR tube.

-

Causality: TMS acts as the primary internal standard, defining exactly 0.00 ppm. This creates a self-validating baseline for all subsequent shift measurements, ensuring that solvent effects do not skew the data.

-

-

Probe Tuning and Matching: Insert the sample into the spectrometer (e.g., 400 MHz). Tune and match the probe for both 1 H and 13 C nuclei.

-

Causality: Proper tuning maximizes radiofrequency (RF) power transfer to the sample, ensuring optimal signal-to-noise ratio (SNR) and precise 90° pulse flip angles.

-

-

Locking and Shimming: Establish a lock on the deuterium signal of CDCl 3 (7.26 ppm equivalent). Perform automated gradient shimming (e.g., Z1-Z5).

-

Causality: The deuterium lock compensates for superconducting magnetic field drift over time. Shimming homogenizes the B0 magnetic field, which is critical for resolving the fine ~1.5 Hz meta-couplings of the aromatic protons.

-

-

Data Acquisition:

-

1 H NMR: Acquire 16 scans with a spectral width of 12 ppm, a relaxation delay (D1) of 1.0 s, and a 30° pulse angle.

-

13 C NMR: Acquire 512–1024 scans with proton decoupling (e.g., WALTZ-16), a spectral width of 220 ppm, and a relaxation delay of 2.0 s.

-

-

Data Processing: Apply a Fourier Transform (FT) with an exponential window function (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C). Manually phase the spectrum and apply a polynomial baseline correction. Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm.

Workflow Visualization

Figure 1: Workflow for NMR acquisition and structure validation of organic compounds.

References

-

Pretsch, E., Bühlmann, P., Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Available at: [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. Available at: [Link]

Mechanism of synthesis for (3-Iodo-5-methylphenyl)methanol from precursor compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a reliable synthetic pathway to (3-Iodo-5-methylphenyl)methanol, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the commercially available precursor, 3-amino-5-methylbenzoic acid, and proceeds through a two-step sequence involving a Sandmeyer iodination followed by reduction of the carboxylic acid. This guide is structured to provide not only a step-by-step experimental protocol but also a deep mechanistic understanding of each transformation, empowering researchers to adapt and troubleshoot the synthesis as needed. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

(3-Iodo-5-methylphenyl)methanol is a key intermediate in the synthesis of a variety of complex organic molecules. The presence of the iodo-, methyl-, and hydroxymethyl- functionalities on the phenyl ring offers multiple points for further chemical modification, making it a versatile scaffold in drug discovery and the development of novel materials.

The synthetic strategy detailed herein was chosen for its efficiency, regiochemical control, and the commercial availability of the starting material. The pathway can be summarized as follows:

Caption: Overall synthetic workflow.

This approach strategically utilizes the Sandmeyer reaction to introduce the iodine atom with high regioselectivity, a challenge that would be present in the direct iodination of 3-methylbenzoic acid. The subsequent reduction of the carboxylic acid to the primary alcohol is a robust and high-yielding transformation.

Step 1: Sandmeyer Iodination of 3-Amino-5-methylbenzoic Acid

The first key transformation is the conversion of the aromatic amine in 3-amino-5-methylbenzoic acid to an aryl iodide. This is achieved through the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of arylamines to a wide range of functional groups.[1][2]

Mechanistic Insights

The Sandmeyer reaction proceeds via a two-stage mechanism: diazotization followed by a radical-nucleophilic aromatic substitution.[3][4]

-

Diazotization: In the presence of a strong acid, nitrous acid (generated in situ from sodium nitrite) is protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The lone pair of the primary amine attacks the nitrosonium ion, initiating a series of proton transfers and ultimately leading to the formation of a stable arenediazonium salt. The exceptional stability of nitrogen gas (N₂) makes the diazonium group an excellent leaving group.[4]

-

Iodide Substitution: Unlike the Sandmeyer reactions for chlorination or bromination which often require a copper(I) catalyst, the iodination can proceed simply by the addition of an iodide salt, such as potassium iodide.[5] The reaction is believed to proceed through a single electron transfer from the iodide ion to the diazonium salt, generating an aryl radical, nitrogen gas, and an iodine radical. These radicals then combine to form the final aryl iodide product.[3]

Caption: Mechanism of the Sandmeyer Iodination.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Amino-5-methylbenzoic acid | 151.16 | 10.0 g | 0.066 mol |

| Concentrated HCl | 36.46 | 20 mL | ~0.24 mol |

| Sodium Nitrite (NaNO₂) | 69.00 | 4.8 g | 0.069 mol |

| Potassium Iodide (KI) | 166.00 | 12.0 g | 0.072 mol |

| Deionized Water | 18.02 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

| Saturated Sodium Thiosulfate | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 10.0 g of 3-amino-5-methylbenzoic acid in 50 mL of deionized water.

-

Slowly add 20 mL of concentrated hydrochloric acid with stirring. The mixture may warm up; cool it in an ice-water bath to 0-5 °C.

-

In a separate beaker, dissolve 4.8 g of sodium nitrite in 20 mL of deionized water and place this solution in the dropping funnel.

-

Add the sodium nitrite solution dropwise to the stirred amine suspension, maintaining the temperature between 0 and 5 °C. The addition should take approximately 20-30 minutes.

-

After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The formation of the diazonium salt may result in a clear solution.

-

In a separate 500 mL beaker, dissolve 12.0 g of potassium iodide in 50 mL of deionized water.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Evolution of nitrogen gas will be observed.

-

Allow the reaction mixture to warm to room temperature and then gently heat it on a water bath at 50-60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature. A precipitate of the crude 3-iodo-5-methylbenzoic acid should form.

-

Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water.

-

To remove any residual iodine, wash the crude product with a small amount of saturated sodium thiosulfate solution until the color of the filtrate is no longer brown.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-iodo-5-methylbenzoic acid.

-

Dry the purified product under vacuum.

Safety Precautions:

-

Diazonium salts can be explosive when dry. Always handle them in solution and at low temperatures.[6][7]

-

The reaction should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Step 2: Reduction of 3-Iodo-5-methylbenzoic Acid

The final step in the synthesis is the reduction of the carboxylic acid functionality of 3-iodo-5-methylbenzoic acid to a primary alcohol. For this transformation, a powerful reducing agent is required, and Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice for its efficacy in reducing carboxylic acids.[5][6]

Mechanistic Insights

The reduction of a carboxylic acid with LiAlH₄ is a multi-step process:

-

Acid-Base Reaction: The first equivalent of hydride from LiAlH₄ acts as a base and deprotonates the acidic carboxylic acid proton, forming a lithium carboxylate salt and evolving hydrogen gas.

-

Coordination and Hydride Attack: The aluminum hydride species coordinates to the carbonyl oxygen of the carboxylate, activating the carbonyl carbon towards nucleophilic attack. A hydride ion is then delivered to the carbonyl carbon, forming a tetrahedral intermediate.

-

Collapse and Aldehyde Formation: The tetrahedral intermediate collapses, eliminating an O-Al species to form an aldehyde intermediate. This aldehyde remains coordinated to the aluminum species and is highly reactive.

-

Second Hydride Attack: A second hydride ion from the aluminum complex rapidly attacks the aldehyde carbonyl, forming an alkoxide.

-

Workup: The reaction is quenched by the careful addition of water and/or acid to protonate the alkoxide, yielding the final primary alcohol product.

Caption: Mechanism of LiAlH₄ Reduction of a Carboxylic Acid.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Iodo-5-methylbenzoic acid | 262.05 | 5.0 g | 0.019 mol |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 1.5 g | 0.040 mol |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |

| Ethyl Acetate | 88.11 | As needed | - |

| 1 M Hydrochloric Acid | 36.46 | As needed | - |

| Saturated Sodium Bicarbonate | 84.01 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure all glassware is oven-dried.

-

Under a nitrogen atmosphere, suspend 1.5 g of Lithium Aluminum Hydride in 50 mL of anhydrous THF in the flask and cool the suspension to 0 °C in an ice-water bath.

-

In a separate flask, dissolve 5.0 g of 3-iodo-5-methylbenzoic acid in 50 mL of anhydrous THF.

-

Transfer the solution of the carboxylic acid to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension at 0 °C. Control the rate of addition to maintain the temperature below 10 °C. Hydrogen gas will be evolved.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

-

Gently reflux the reaction mixture for 2-3 hours to ensure complete reduction.

-

Cool the reaction mixture back to 0 °C in an ice-water bath.

-

Quenching: Carefully and slowly add 1.5 mL of water dropwise to the reaction mixture to quench the excess LiAlH₄. This should be followed by the dropwise addition of 1.5 mL of 15% aqueous sodium hydroxide, and then 4.5 mL of water. This Fieser workup should produce a granular precipitate that is easy to filter.[1]

-

Filter the resulting precipitate through a pad of Celite® and wash the filter cake thoroughly with THF.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (3-Iodo-5-methylphenyl)methanol.

-

The product can be further purified by column chromatography on silica gel if necessary.

Safety Precautions:

-

Lithium Aluminum Hydride is a highly reactive and pyrophoric solid that reacts violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware.[2][8]

-

The quenching of LiAlH₄ is highly exothermic and produces flammable hydrogen gas. It must be performed slowly and with extreme caution behind a safety shield in a fume hood.

-

Wear fire-retardant lab coat, safety goggles, and appropriate gloves.

Characterization of Products

The intermediate and final products should be characterized using standard analytical techniques to confirm their identity and purity.

3-Iodo-5-methylbenzoic acid:

-

Appearance: White to off-white solid.

-

Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.1 (s, 1H), ~7.9 (s, 1H), ~7.6 (s, 1H), 2.4 (s, 3H).

-

Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~170, ~145, ~140, ~135, ~130, ~125, ~94, ~21.

(3-Iodo-5-methylphenyl)methanol:

-

Appearance: White solid or colorless oil.

-

Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.5 (s, 1H), ~7.3 (s, 1H), ~7.1 (s, 1H), 4.6 (s, 2H), 2.3 (s, 3H), ~1.7 (br s, 1H, OH).

-

Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~143, ~140, ~135, ~130, ~125, ~95, ~65, ~21.

Conclusion

The synthetic route presented in this guide, commencing from 3-amino-5-methylbenzoic acid, offers a robust and reliable method for the preparation of (3-Iodo-5-methylphenyl)methanol. The detailed mechanistic discussions and experimental protocols provide a solid foundation for researchers to successfully synthesize this valuable intermediate. Adherence to the outlined safety precautions is paramount for the safe execution of these chemical transformations. The principles and techniques described herein are broadly applicable to the synthesis of other substituted aromatic compounds, further highlighting the utility of this guide for the broader scientific community.

References

- BenchChem. (n.d.). Application Notes and Protocols: Diazotization of 3-Aminobenzoic Acid Hydrochloride.

- Environmental Health and Safety. (n.d.). Quenching and Disposal of Water Reactive Materials.

- ECHEMI. (n.d.). Workup of Sandmeyer reaction?

- Scribd. (n.d.). P-Aminobenzoic Acid Diazotization.

-

Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

- Sarpong Lab. (2016). Quenching of Water Reactive Materials.

- The Organic Chemistry Tutor. (2016, December 30). Diazotization Mechanism - Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling [Video]. YouTube.

- ACS Publications. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction.

- ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.

-

PubChem. (n.d.). [3-(Hydroxymethyl)-5-iodophenyl]methanol. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved from [Link]

-

Jack Westin. (n.d.). Organic Chemistry: Reduction. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 20.7 Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

- University of Oxford. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from a university practical chemistry course website.

- Organic Syntheses. (n.d.). 3-AMINO-5-NITROBENZOIC ACID. Retrieved from a relevant Organic Syntheses procedure.

-

Texium. (2018, March 21). Preparation of 2-iodobenzoic acid. Retrieved from [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Supporting Information.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. 2-IODO-5-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. 3-Iodo-5-methylbenzoic acid | 52107-90-1 [sigmaaldrich.com]

- 5. 52107-90-1|3-Iodo-5-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 6. 3-Iodo-5-methylbenzoic acid | C8H7IO2 | CID 19261771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-iodo-5-methyl-benzoic acid | 52107-90-1 [sigmaaldrich.com]

- 8. [3-(Hydroxymethyl)-5-iodophenyl]methanol | C8H9IO2 | CID 22038850 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic stability and boiling point of (3-Iodo-5-methylphenyl)methanol

An In-depth Technical Guide Topic: Thermodynamic Stability and Boiling Point of (3-Iodo-5-methylphenyl)methanol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(3-Iodo-5-methylphenyl)methanol is an important synthetic intermediate whose utility in multi-step syntheses is contingent upon a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive analysis of the thermodynamic stability and boiling point of this compound. Due to a scarcity of direct experimental data in peer-reviewed literature, this document synthesizes information from analogous structures, established chemical principles, and state-of-the-art predictive methodologies. We will explore the intrinsic factors governing the molecule's stability, propose potential decomposition pathways, and provide detailed protocols for both computational and experimental validation. Similarly, the boiling point is analyzed through the lens of intermolecular forces and predictive models, supplemented with a robust experimental procedure for its determination. This guide is designed to equip researchers with the foundational knowledge and practical methodologies required to handle, utilize, and purify (3-Iodo-5-methylphenyl)methanol effectively and safely.

Introduction and Molecular Profile

(3-Iodo-5-methylphenyl)methanol, with the chemical formula C₈H₉IO, is a substituted benzyl alcohol. Such compounds are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and advanced materials, where the iodo-substituent serves as a versatile handle for cross-coupling reactions. The presence of the hydroxymethyl (benzyl alcohol) group, the iodo-substituent, and the methyl group on the phenyl ring creates a unique combination of reactivity and physical properties. An accurate understanding of its thermal stability is crucial to prevent degradation during heated reactions or purification, while knowledge of its boiling point is essential for designing effective distillation protocols.

Physicochemical and Thermal Properties

The properties of (3-Iodo-5-methylphenyl)methanol are dictated by its structure. The following table summarizes key physicochemical parameters, combining calculated values with illustrative thermal properties based on analogous compounds like benzyl alcohol and other aryl iodides.

| Parameter | Value / Description | Source / Rationale |

| Molecular Formula | C₈H₉IO | Calculated |

| Molecular Weight | 248.06 g/mol | Calculated |

| Appearance | Likely a solid or high-boiling liquid at room temperature | Inferred from similar structures[1] |

| Key Functional Groups | Benzyl alcohol (-CH₂OH), Aryl iodide (C-I), Methyl (-CH₃) | Structural Analysis |

| Predicted Boiling Point | High; likely >250 °C at atmospheric pressure | Based on high MW and hydrogen bonding capability |

| Thermal Stability | Moderate; susceptible to degradation at high temperatures | Based on the lability of the C-I bond and reactivity of the benzyl alcohol moiety[2][3] |

| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), Hydrogen iodide (HI), Iodine (I₂) | Chemical Principles[4] |

Thermodynamic Stability Analysis

The thermodynamic stability of a compound defines its resistance to chemical change or decomposition. For (3-Iodo-5-methylphenyl)methanol, stability is primarily influenced by the interplay between the aromatic system and its functional groups.

Factors Influencing Molecular Stability

-

Carbon-Iodine (C-I) Bond Strength: The C-I bond is the weakest of the carbon-halogen bonds. This makes aryl iodides susceptible to decomposition, particularly when exposed to heat or light, which can induce homolytic cleavage to form an aryl radical and an iodine radical.[2] This is often a primary pathway for degradation in high-temperature applications like cross-coupling reactions.

-

Benzyl Alcohol Moiety: The hydroxymethyl group is prone to oxidation, especially at elevated temperatures or in the presence of oxidizing agents, which can convert it to the corresponding aldehyde or carboxylic acid. Furthermore, benzyl alcohols can undergo intermolecular condensation (etherification) upon heating, eliminating water to form polymeric byproducts.[5]

-

Aromatic System: The phenyl ring itself is highly stable, but the substituents dictate its electronic properties and overall reactivity. The methyl group is weakly electron-donating, which can slightly influence the reactivity of the other functional groups.

Plausible Decomposition Pathways

Based on the functional groups present, several decomposition pathways can be hypothesized, particularly under thermal stress. These pathways are critical to consider when planning reactions or purification steps.

Caption: Plausible decomposition pathways for (3-Iodo-5-methylphenyl)methanol under thermal stress.

Computational Assessment of Thermodynamic Stability

In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermodynamic stability.[6][7][8] First-principles methods like Density Functional Theory (DFT) can be used to calculate the formation energies of the parent molecule and its potential decomposition products.

The thermodynamic stability (ΔE_d) with respect to a specific decomposition reaction can be determined by comparing the energy of the parent compound to the sum of the energies of the products.[7] A negative ΔE_d indicates that the decomposition is thermodynamically favorable.

Workflow: DFT Stability Calculation

Caption: Workflow for computational assessment of thermodynamic stability using DFT.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the definitive experimental technique for quantifying thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Objective: To determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the thermal profile of (3-Iodo-5-methylphenyl)methanol.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a TGA crucible (typically ceramic or aluminum). The use of a small, uniform sample size ensures even heat distribution.

-

Instrument Setup: Place the crucible onto the TGA's microbalance.

-

Atmosphere Control: Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a consistent flow rate (e.g., 50 mL/min). This is crucial to prevent oxidative decomposition and isolate the effects of thermal degradation.[4]

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 30°C) for 5 minutes.

-

Ramp the temperature at a linear heating rate (e.g., 10°C/min) to a final temperature where decomposition is complete (e.g., 600°C). A controlled heating rate ensures reproducible results.

-

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss begins.

Boiling Point Analysis

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For a compound like (3-Iodo-5-methylphenyl)methanol, the boiling point is expected to be high due to its molecular weight and the intermolecular forces at play.

Intermolecular Forces and Boiling Point

-

Hydrogen Bonding: The primary contributor to the high boiling point is the hydroxyl (-OH) group, which allows for strong intermolecular hydrogen bonding.[9]

-

Dipole-Dipole Interactions: The polar C-I bond introduces significant dipole-dipole forces, further increasing the energy required to transition to the vapor phase.

-

Van der Waals Forces: As a relatively large molecule (MW = 248.06 g/mol ), London dispersion forces are also substantial.

Predictive Models for Boiling Point Estimation

Predicting boiling points for novel or uncharacterized compounds is a common task in chemical research. Quantitative Structure-Property Relationship (QSPR) models are frequently employed for this purpose.[10][11] These models use mathematical equations to correlate a compound's boiling point with calculated molecular descriptors that encode its structural features.[10][11]

Machine learning algorithms, such as neural networks and regression models, are increasingly used to develop sophisticated QSPR models trained on large datasets of known compounds, often providing predictions with high accuracy.[9][12][13] These models consider factors like molecular weight, LogP, and hydrogen bond donors/acceptors to make predictions.[9]

Experimental Protocol: Micro-Boiling Point Determination

This method is ideal for determining the boiling point when only a small amount of substance is available, which is common in a research setting.

Objective: To accurately determine the boiling point of (3-Iodo-5-methylphenyl)methanol at a given pressure.

Apparatus:

-

Small test tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Heating bath (e.g., paraffin oil)

-

Hot plate with stirring capability

Methodology:

-

Setup: Attach a small test tube containing 2-3 mL of the sample to a thermometer. Place a capillary tube, with its open end down, into the sample.

-

Heating: Immerse the assembly in a heating bath. Heat the bath slowly while stirring to ensure uniform temperature distribution.

-

Observation (First Stage): As the temperature rises, a stream of bubbles will emerge from the capillary tube. This is the trapped air expanding and escaping.

-

Observation (Boiling): Continue heating until a rapid and continuous stream of bubbles emerges from the capillary. This indicates that the sample's vapor pressure has exceeded the atmospheric pressure.

-

Cooling and Measurement: Turn off the heat and allow the bath to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. At this exact moment, the vapor pressure of the sample is equal to the external pressure.

-

Pressure Correction: Record the atmospheric pressure at the time of the experiment. Boiling points are pressure-dependent, so it is crucial to report the pressure at which the measurement was taken. The boiling point will decrease as atmospheric pressure is reduced.[14]

Caption: Diagram of a typical micro-boiling point determination setup.

Handling and Storage Recommendations

Based on the stability analysis, the following handling and storage procedures are recommended to maintain the integrity of (3-Iodo-5-methylphenyl)methanol:

-

Storage: The compound should be stored in a cool, dark place to minimize thermal and light-induced decomposition of the C-I bond.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation of the benzyl alcohol group.

-

Handling: When heating the compound for reactions or distillation, it is critical to use an inert atmosphere. Given its likely high boiling point and potential for decomposition, purification by vacuum distillation is strongly recommended over atmospheric distillation.

Conclusion

While specific experimental data for (3-Iodo-5-methylphenyl)methanol is not widely available, a robust understanding of its properties can be developed through the application of fundamental chemical principles and modern analytical techniques. The compound's thermodynamic stability is moderate, limited primarily by the lability of the carbon-iodine bond and the reactivity of the benzyl alcohol moiety. Its boiling point is predicted to be high, necessitating purification via vacuum distillation to avoid thermal decomposition. The computational and experimental protocols detailed in this guide provide a clear framework for researchers to validate these properties, ensuring the successful and safe application of this versatile chemical intermediate in their work.

References

- Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model.

- Review of computational approaches to predict the thermodynamic stability of inorganic solids. Arxiv.

- Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium.

- Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. ChemRxiv.

- Graph convolutional neural network applied to the prediction of normal boiling point. National Institute of Standards and Technology.

- Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Asian Journal of Chemistry.

- Reaction of aryl iodides with (PCP)Pd(II)-alkyl and aryl complexes: Mechanistic aspects of carbon-carbon bond formation. The Weizmann Institute of Science - WIS Works.

- The Decomposition of Aryl Iodine Diacet

- Review of computational approaches to predict the thermodynamic stability of inorganic solids.

- A complete description of thermodynamic stabilities of molecular crystals. PNAS.

- Experiment name / Determination of Boiling point Purpose. University of Technology.

- Review of computational approaches to predict the thermodynamic stability of inorganic solids. OSTI.GOV.

- (3-bromo-5-iodophenyl)

- reduced pressure boiling. Queensland University of Technology.

- Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol. ElectronicsAndBooks.

- Micro-boiling point measurement. University of Calgary.

- An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-Aminobenzyl Alcohol. Benchchem.

- Predicting the Thermodynamic Stability of Solids Combining Density Functional Theory and Machine Learning.

- (3-Fluoro-5-iodophenyl)methanol. Sigma-Aldrich.

- Boiling Point Determin

- Benzyl Alcohol. PubChem.

- Spontaneous aryl iodide deiodination upon he

- ethyl(3-iodo-5-methylphenyl)sulfane. Sigma-Aldrich.

- At what temperature does benzyl alcohol and organic dye decompose, respectively?

- Shock wave study of the thermal decomposition of benzyl alcohol. OSTI.GOV.

Sources

- 1. (3-Fluoro-5-iodophenyl)methanol | 1261837-87-9 [sigmaaldrich.com]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bartel.cems.umn.edu [bartel.cems.umn.edu]

- 7. researchgate.net [researchgate.net]

- 8. Review of computational approaches to predict the thermodynamic stability of inorganic solids (Journal Article) | OSTI.GOV [osti.gov]

- 9. medium.com [medium.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. asianpubs.org [asianpubs.org]

- 12. Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model [sioc-journal.cn]

- 13. tsapps.nist.gov [tsapps.nist.gov]

- 14. cms.qut.edu.au [cms.qut.edu.au]

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of (3-Iodo-5-methylphenyl)methanol

Substrate Overview & Mechanistic Causality

(3-Iodo-5-methylphenyl)methanol is a highly versatile electrophilic building block in medicinal chemistry and drug discovery. Designing a robust Suzuki-Miyaura coupling protocol for this specific substrate requires an understanding of its three distinct structural features:

-

The Aryl Iodide Moiety : Aryl iodides are highly reactive and undergo oxidative addition to Pd(0) significantly faster than their bromide or chloride counterparts[1]. This rapid insertion allows for the use of lower catalyst loadings, milder reaction temperatures, and generates exceptionally high turnover numbers (TONs)[2].

-

The Benzylic Alcohol (-CH₂OH) : While free hydroxyl groups are generally well-tolerated in Suzuki-Miyaura couplings[3], their presence dictates strict protocol boundaries. Highly basic conditions must be avoided to prevent deprotonation-induced side reactions. Furthermore, in the presence of oxygen, palladium can inadvertently catalyze the oxidation of the benzylic alcohol to a benzaldehyde derivative, making strict anaerobic conditions mandatory.

-

The Meta-Methyl Group : Positioned meta to the iodide, this group provides inductive electron donation without introducing significant steric hindrance around the C-I bond, ensuring unhindered complexation with the active Pd(0) species.

Catalytic cycle of Pd-catalyzed Suzuki coupling with (3-Iodo-5-methylphenyl)methanol.

Reaction Condition Optimization

To establish a self-validating and robust protocol, the causality behind each reagent selection must be understood. The following parameters have been optimized specifically for aryl iodides bearing protic functional groups to maximize yield while suppressing side reactions[4].

| Parameter | Optimal Choice | Causality & Mechanistic Rationale |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | A standard, cost-effective Pd(0) source. The bulky PPh₃ ligands stabilize the active Pd(0) species, which is ideal for highly reactive aryl iodides[1]. |

| Base | K₂CO₃ (2.0 equiv) | A mild inorganic base. It is sufficiently basic to activate the boronic acid into a reactive boronate intermediate without degrading the protic -CH₂OH group[2]. |

| Solvent | 1,4-Dioxane / H₂O (4:1) | Ensures homogeneity of the organic reactants while providing the necessary aqueous environment for base dissolution and boronic acid activation[4]. |

| Temperature | 60 °C – 80 °C | Aryl iodides undergo facile oxidative addition; excessive heating (>100 °C) is unnecessary and increases the risk of protodeboronation of the boronic acid[5]. |

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. By integrating specific analytical checkpoints, researchers can verify the mechanistic progression of the reaction in real-time.

Experimental workflow and validation checkpoints for the Suzuki-Miyaura coupling.

Materials & Reagents (1.0 mmol Scale)

-

(3-Iodo-5-methylphenyl)methanol : 248 mg (1.0 mmol, 1.0 equiv)

-

Arylboronic Acid : 1.2 mmol (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] : 58 mg (0.05 mmol, 5 mol%)

-

Potassium Carbonate (K₂CO₃) : 276 mg (2.0 mmol, 2.0 equiv)

-

Solvents : 1,4-Dioxane (8 mL), Deionized Water (2 mL)

Step-by-Step Protocol

-

Preparation & Degassing : To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add (3-Iodo-5-methylphenyl)methanol, the selected arylboronic acid, and Pd(PPh₃)₄.

-

Solvent Addition : Inject 8 mL of anhydrous 1,4-Dioxane. Sparge the solution with Argon for 10 minutes. (Causality: Removing dissolved oxygen prevents the oxidation of the benzylic alcohol and the deactivation of the Pd(0) catalyst).

-

Base Addition : Dissolve K₂CO₃ in 2 mL of deionized water. Degas this aqueous solution via Argon sparging for 5 minutes, then add it to the reaction mixture dropwise via syringe.

-

Catalytic Coupling : Seal the Schlenk tube and immerse it in a pre-heated oil bath at 60 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system for 4–6 hours.

Self-Validation & Analytical Checkpoints

-

In-Process LC-MS : At the 4-hour mark, extract a 10 µL aliquot of the organic layer. Dilute in HPLC-grade Acetonitrile and analyze. The reaction is validated as complete when the m/z peak corresponding to the starting iodide (~248) is entirely consumed, replaced by the target biaryl mass.

-

TLC Monitoring : Spot the mixture against the starting material on silica gel plates (Eluent: Hexanes/EtOAc 3:1). The product will typically manifest as a new, highly UV-active spot with a slightly lower Rf value due to the extended biaryl conjugation coupled with the polar hydroxyl group.

Workup & Purification

-

Quenching : Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and Water (10 mL).

-

Extraction : Separate the layers. Extract the aqueous phase with additional Ethyl Acetate (2 × 15 mL).

-

Washing : Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Chromatography : Purify the crude residue via flash column chromatography (Silica gel, gradient of Hexanes to 30% EtOAc in Hexanes) to afford the pure biaryl methanol derivative.

Troubleshooting & Pitfalls

-

Pitfall: High levels of boronic acid homocoupling.

-

Causality: Oxygen contamination promotes the oxidative homocoupling of boronic acids.

-

Resolution: Upgrade the degassing protocol from simple sparging to three cycles of Freeze-Pump-Thaw.

-

-

Pitfall: Unexplained oxidation to 3-iodo-5-methylbenzaldehyde.

-

Causality: The benzylic alcohol is susceptible to Pd-catalyzed oxidation if trace O₂ is present[3].

-

Resolution: Ensure the Pd(PPh₃)₄ catalyst is fresh (bright yellow, not brown/black) and strictly maintain an Argon atmosphere.

-

-

Pitfall: Incomplete conversion despite active catalyst.

-

Causality: Protodeboronation of the arylboronic acid occurring faster than transmetalation[5].

-

Resolution: Add the boronic acid in two portions (0.6 equiv at start, 0.6 equiv after 2 hours) or slightly lower the reaction temperature.

-

References

-

Title : Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances Source : researchgate.net URL : 1

-

Title : Palladacycle-Catalyzed Carbonylative Suzuki–Miyaura Coupling with High Turnover Number and Turnover Frequency Source : acs.org URL :2

-

Title : Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications Source : mdpi-res.com URL : 4

-

Title : A new type of palladium-catalysed aromatic cross-coupling Source : researchgate.net URL : 3

-

Title : 1,1'-P/O-Ferrocenyl Ligands in Palladium-Catalyzed Suzuki Coupling of Aryl Chlorides Source : acs.org URL : 5

Sources

Application Note: Selective Oxidation of (3-Iodo-5-methylphenyl)methanol to 3-Iodo-5-methylbenzaldehyde

Mechanistic Rationale & Chemoselectivity Challenges

The transformation of (3-iodo-5-methylphenyl)methanol to 3-iodo-5-methylbenzaldehyde presents a classic chemoselectivity challenge in organic synthesis. The substrate contains three distinct functional groups: a primary benzylic alcohol, an aryl iodide, and an aryl methyl group.

The primary objective is the controlled two-electron oxidation of the benzylic alcohol to the corresponding aldehyde. The fundamental risks during this transformation include:

-

Over-oxidation: In the presence of water and strong oxidants, the newly formed aldehyde readily hydrates to a gem-diol, which is subsequently oxidized to the undesired 3-iodo-5-methylbenzoic acid.

-

Iodine Oxidation: The electron-rich iodine atom is highly susceptible to oxidation by strong electrophilic oxidants (e.g., peracids, DMDO), forming hypervalent iodine(III) species such as iodosylarenes.

To mitigate these risks, the oxidation must be conducted under strictly anhydrous conditions using mild, chemoselective reagents. While recent literature highlights the use of novel1[1] and 2[2], standard protocols utilizing Activated Manganese Dioxide (MnO₂) or Dess-Martin Periodinane (DMP)[3] remain the most robust, scalable, and self-validating methods for this specific transformation.

Comparative Analysis of Oxidation Strategies

| Oxidant System | Mechanism / Type | Advantages | Limitations | Suitability for Target |

| Activated MnO₂ | Radical / Surface-mediated | Highly specific for benzylic alcohols; no over-oxidation; perfectly tolerates aryl iodides. | Requires large mass excess (10-20 eq); heterogeneous reaction is slower. | Optimal (Scale-up) |

| Dess-Martin Periodinane (DMP) | Ligand exchange & elimination | Extremely fast; mild room-temperature conditions; high yield. | Atom-uneconomical; reagent is moisture sensitive. | Optimal (Discovery) |

| Swern (DMSO / (COCl)₂) | Alkoxysulfonium ylide | Very mild; utilizes inexpensive reagents. | Requires cryogenic temperatures (-78 °C); generates toxic dimethyl sulfide (DMS). | Good (Alternative) |

| Fe(NO₃)₃ / Catalytic | Radical / Catalytic | Greener profile; catalytic amounts of metal. | Halogenated substrates often exhibit lower conversion rates[2]. | Moderate |

| KMnO₄ / Jones Reagent | Chromate ester / Permanganate | Cheap and readily available. | Causes severe over-oxidation and potential iodine oxidation. | Do Not Use |

Reaction Pathway & Chemoselectivity Logic

Figure 1: Chemoselectivity pathways in the oxidation of (3-Iodo-5-methylphenyl)methanol.

Experimental Protocols

Protocol A: Scalable Synthesis via Activated Manganese Dioxide (MnO₂)

Causality & Design: MnO₂ acts via a surface-mediated radical mechanism. Because the reaction occurs exclusively on the surface of the insoluble MnO₂ lattice, it is inherently anhydrous. This physical separation precludes the formation of the gem-diol intermediate required for over-oxidation to the carboxylic acid, while remaining entirely unreactive toward aryl iodides.

Materials:

-

(3-Iodo-5-methylphenyl)methanol: 1.0 equivalent

-

Activated MnO₂ (85% active, 10-15 equivalents by weight)

-

Anhydrous Dichloromethane (DCM) or Chloroform: 0.1 M relative to substrate

Step-by-Step Methodology:

-

Preparation: Dissolve the substrate in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Oxidant Addition: Add activated MnO₂ in a single portion at room temperature. (Note: The large stoichiometric excess is required because the reaction kinetics are strictly dependent on the available surface area of the oxidant).

-

Reaction Monitoring: Stir the black suspension vigorously at room temperature. Monitor progress via TLC (e.g., 15% EtOAc in Hexanes). The starting material (Rf ~0.2) will convert to the less polar aldehyde (Rf ~0.6). Typical reaction time is 12–24 hours.

-

Filtration (Critical Step): Once complete, filter the reaction mixture through a tightly packed pad of Celite (diatomaceous earth). Causality: Direct aqueous workup of MnO₂ reactions creates intractable emulsions. Celite traps the fine colloidal manganese particles, ensuring a clean phase separation and preventing metal contamination in the final product.

-

Washing: Wash the Celite pad thoroughly with excess DCM or EtOAc until the filtrate is free of product (verify by TLC).

-

Concentration: Concentrate the combined filtrates under reduced pressure to afford 3-iodo-5-methylbenzaldehyde. The product is typically >95% pure and requires no further purification.

Protocol B: Rapid Discovery-Scale Synthesis via Dess-Martin Periodinane (DMP)

Causality & Design: DMP enables a rapid, homogeneous oxidation. It operates via ligand exchange of the alcohol onto the hypervalent iodine center, followed by a concerted elimination. The mild pH and anhydrous nature of the reagent completely suppress over-oxidation and halogen interference[3].

Materials:

-

(3-Iodo-5-methylphenyl)methanol: 1.0 equivalent

-

Dess-Martin Periodinane (DMP): 1.1 - 1.2 equivalents

-

Anhydrous Dichloromethane (DCM): 0.1 M

-

Saturated aqueous NaHCO₃ / Saturated aqueous Na₂S₂O₃ (1:1 v/v)

Step-by-Step Methodology:

-

Preparation: Dissolve the substrate in anhydrous DCM under an inert atmosphere (N₂ or Argon) at 0 °C.

-

Oxidant Addition: Add DMP solid in portions over 5 minutes. Causality: Portion-wise addition at 0 °C controls the mild exotherm and prevents localized heating, which can degrade the DMP reagent.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours. The mixture will become cloudy as the byproduct (iodinane acetic acid) precipitates.

-

Quenching (Critical Step): Dilute the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15–30 minutes until the organic layer becomes completely clear. Causality: Na₂S₂O₃ reduces any unreacted hypervalent iodine species to water-soluble iodine(I) compounds, while NaHCO₃ neutralizes the liberated acetic acid. Failure to quench properly can lead to product degradation during concentration.

-

Extraction: Separate the layers. Extract the aqueous layer twice with DCM.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Analytical Characterization & Validation

To ensure the self-validating nature of the protocol, the following analytical benchmarks should be observed to confirm complete and selective conversion:

-

TLC: Complete disappearance of the UV-active starting material spot. The product aldehyde will stain strongly with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain, appearing as a bright orange/yellow spot.

-

1H NMR (CDCl₃, 400 MHz) Tracking:

-

Loss of Signal: The benzylic CH₂ singlet (~4.6 ppm, 2H) and the broad OH singlet (~1.8 ppm, 1H) must completely disappear.

-

Appearance of Signal: A sharp, diagnostic singlet at ~9.9 ppm (1H) confirms the formation of the aldehyde.

-

Aromatic Region: Three distinct aromatic protons will appear between 7.5 – 8.1 ppm, maintaining their meta-coupling patterns.

-

Aliphatic Region: The aryl methyl group remains intact as a sharp singlet at ~2.4 ppm (3H), confirming no benzylic oxidation of the methyl group occurred.

-

References

- Source: nih.

- Source: frontiersin.

- Source: organic-chemistry.

Sources

- 1. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]

- 3. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

Technical Support Center: Optimizing Palladium Catalyst Loading for Heck Reactions of (3-Iodo-5-methylphenyl)methanol

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the Mizoroki-Heck cross-coupling of (3-Iodo-5-methylphenyl)methanol. Below, we address substrate-specific mechanistic challenges, troubleshoot catalyst deactivation, and provide self-validating protocols to achieve high turnover numbers (TON) at ultra-low palladium loadings.

Section 1: Substrate-Specific Challenges & Mechanistic Insights

Q: Why does (3-Iodo-5-methylphenyl)methanol require a highly specific palladium loading strategy compared to standard aryl bromides? A: The reactivity of the carbon-halogen bond dictates the kinetics of the catalytic cycle. Aryl iodides undergo highly facile oxidative addition to Pd(0) complexes—often orders of magnitude faster than aryl bromides[1]. Because oxidative addition is no longer the rate-determining step, the catalytic bottleneck shifts to alkene insertion or reductive elimination. If standard catalyst loadings (e.g., 5 mol%) are used, the rapid oxidative addition generates a high transient concentration of Pd(II) intermediates. If these intermediates cannot proceed through the cycle quickly enough, the system becomes unstable, driving the thermodynamically downhill agglomeration of palladium into inactive nanoparticles[2]. Therefore, ultra-low loadings (0.01 to 0.1 mol%) are required to maintain a stable, low steady-state concentration of active Pd species.

Q: How does the benzylic alcohol moiety interfere with the Heck catalytic cycle, and how do we mitigate it? A: The hydroxymethyl (-CH₂OH) group introduces two distinct mechanistic liabilities. First, under palladium catalysis, benzylic alcohols can undergo competitive oxidation to benzaldehyde derivatives, particularly if adventitious oxygen is present or via a secondary β-hydride elimination pathway[3]. Second, the oxygen atom can act as a coordinating Lewis base to the electrophilic Pd(II) center. This chelation effect alters the ligand sphere and can sterically or electronically inhibit the critical alkene coordination step. To mitigate this, you must utilize bulky, electron-rich phosphine ligands (e.g., SPhos or tri-tert-butylphosphine) that sterically block alcohol coordination while accelerating the rate-limiting alkene insertion.

Heck catalytic cycle highlighting Pd black formation and alcohol oxidation pathways.

Section 2: Troubleshooting Palladium Black & Catalyst Deactivation

Q: I am observing rapid formation of "palladium black" and my reaction stalls at 40% conversion. What causes this and how can I fix it? A: Palladium black is the macroscopic precipitation of inactive Pd(0) nanoparticles. It occurs when the rate of Pd(0) agglomeration exceeds the rate of oxidative addition, or when the stabilizing ligands are depleted[4]. For highly reactive aryl iodides, this is almost always a symptom of catalyst overloading combined with ligand starvation.

When you use >1 mol% Pd, the absolute concentration of transient Pd(0) increases, exponentially driving the agglomeration process[2]. Furthermore, if the base-to-ligand ratio is incorrect, ligands can degrade, leaving "naked" Pd(0). The Fix: Counterintuitively, you must decrease the Pd loading (down to 0.01–0.1 mol%) and increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) to ensure the active species remains fully coordinated and homogeneous.

Section 3: Quantitative Data & Optimization Metrics

The following table summarizes the causal relationship between palladium loading, ligand ratio, and reaction outcomes for the Heck coupling of (3-Iodo-5-methylphenyl)methanol with a standard alkene (e.g., styrene).

Table 1: Effect of Pd Loading and Ligand Ratio on Reaction Efficiency

| Entry | Precatalyst | Pd Loading (mol%) | Ligand (L:Pd Ratio) | Base | Time (h) | Yield (%) | Catalyst State Observation |

| 1 | Pd(OAc)₂ | 5.0 | PPh₃ (2:1) | Et₃N | 12 | 42 | Heavy Pd black precipitation |

| 2 | Pd(OAc)₂ | 1.0 | PPh₃ (2:1) | Et₃N | 12 | 68 | Moderate Pd black precipitation |

| 3 | Pd(OAc)₂ | 0.1 | PPh₃ (4:1) | K₂CO₃ | 18 | 85 | Clear solution, minor alcohol oxidation |

| 4 | Pd₂(dba)₃ | 0.05 | SPhos (4:1) | K₂CO₃ | 24 | 94 | Clear solution, no precipitation |

| 5 | Pd₂(dba)₃ | 0.01 | SPhos (4:1) | K₂CO₃ | 24 | 91 | Clear solution, no precipitation |

Note: Moving from amine bases (Et₃N) to inorganic bases (K₂CO₃) often improves the stability of the catalyst at low loadings by preventing competitive amine coordination.

Section 4: Self-Validating Experimental Workflows

Q: What is a reliable, step-by-step protocol to optimize the Pd loading down to ppm levels while ensuring catalytic integrity? A: To achieve reproducible ppm-level catalyst loadings, volumetric dispensing and rigorous exclusion of oxygen are mandatory. Furthermore, the protocol must include a self-validation step to prove the catalyst hasn't covertly degraded into nanoparticles.

Self-validating workflow for optimizing and verifying palladium catalyst loading.

Step-by-Step Methodology:

-

Catalyst Stock Solution Preparation : Weighing sub-milligram quantities of Pd precatalysts introduces unacceptable error margins. Prepare a 0.01 M stock solution of Pd₂(dba)₃ and the selected ligand (e.g., SPhos) in anhydrous, degassed solvent (e.g., DMF or DMAc) to ensure precise volumetric dispensing.

-

Anaerobic Reaction Setup : Assemble the reaction in a Schlenk flask. Add the (3-Iodo-5-methylphenyl)methanol, the alkene, and the inorganic base. Subject the mixture to three rigorous freeze-pump-thaw cycles. Strict elimination of oxygen is critical to prevent both ligand degradation and the side-reaction oxidation of the benzylic alcohol[3].

-

Kinetic Sampling : Initiate the reaction by injecting the required volume of the Pd stock solution (targeting 0.01 to 0.1 mol%). Withdraw 50 μL aliquots at 2-hour intervals under positive argon pressure. Quench and analyze via GC/MS to monitor the conversion rate and verify the absence of benzaldehyde side products.

-

The Mercury (Hg) Poisoning Test (Self-Validation) : To confirm that your optimized low-loading catalyst remains a homogeneous molecular complex and hasn't formed highly active but unstable nanoparticles, perform a mercury poisoning test. At 30% conversion, add a drop of elemental mercury (Hg⁰) to a parallel reaction vessel. Mercury amalgamates heterogeneous Pd nanoparticles but leaves molecular Pd complexes intact. If the reaction kinetics continue unhindered, your homogeneous catalytic cycle is successfully validated[2].

References

-

Title : Mono and double Mizoroki–Heck reaction of aryl halides with dialkyl vinylphosphonates using a reusable palladium catalyst under aqueous medium Source : rsc.org URL : 1

-

Title : Selective Benzyl Alcohol Oxidation over Pd Catalysts Source : mdpi.com URL : 3

-

Title : Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source : rsc.org URL : 4

-

Title : Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle Source : acs.org URL : 2

Sources

- 1. Mono and double Mizoroki–Heck reaction of aryl halides with dialkyl vinylphosphonates using a reusable palladium catalyst under aqueous medium - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06464K [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

Purification techniques and column chromatography solvent systems for (3-Iodo-5-methylphenyl)methanol

Welcome to the technical support and troubleshooting center for the purification of (3-Iodo-5-methylphenyl)methanol (CAS: 937638-61-4). This moderately polar, halogenated benzyl alcohol is a highly valuable building block in cross-coupling reactions (e.g., Suzuki, Sonogashira)[1]. However, its purification presents specific challenges, including phase-partitioning issues, silica gel streaking, and photochemical degradation.

This guide is designed for synthetic chemists and drug development professionals to troubleshoot and optimize their column chromatography workflows.

Physicochemical & Chromatographic Data

Before initiating purification, it is critical to understand the baseline properties of the target molecule. The table below summarizes the quantitative data required to design an effective separation system.

| Property | Value | Causality / Impact on Purification |

| CAS Registry Number | 937638-61-4 | Unique identifier for cross-referencing safety and spectral data. |

| Molecular Weight | 248.06 g/mol | Used to calculate molarity for dry-loading mass ratios. |

| Appearance | Off-white solid | Pure product is white; pink/brown indicates iodine ( I2 ) release. |

| TLC Rf (20% EtOAc/Hexane) | ~0.35 | Ideal retention factor for gradient elution targeting. |

| Detection Methods | UV (254 nm), PMA Stain | Aromatic ring is UV active; benzylic -OH stains dark green/blue with Phosphomolybdic Acid (PMA). |

| pKa (Hydroxyl proton) | ~15.0 | Remains protonated during mild alkaline aqueous workups. |

Troubleshooting Guide & FAQs

Q1: My product is streaking significantly on the silica column, leading to poor resolution. How do I fix this? A: Streaking of benzyl alcohols on normal-phase silica is primarily caused by hydrogen bonding between the benzylic hydroxyl group and the free, acidic silanol groups on the stationary phase. Furthermore, if you "wet-loaded" the sample using a polar solvent (like DCM or EtOAc), that solvent acts as a localized strong eluent, dragging the compound down the column prematurely and broadening the band [2].

-

Solution: Switch to dry loading . Pre-adsorb the crude mixture onto a small amount of silica gel (1:5 mass ratio of crude to silica), evaporate the solvent completely, and load the dry powder onto the column head. This ensures the compound elutes strictly according to the thermodynamic equilibrium of your Hexane/EtOAc gradient.

Q2: I observe a co-eluting impurity with a slightly higher Rf value. What is it, and how do I separate it? A: If this compound was synthesized via the reduction of an ester or carboxylic acid, the higher Rf impurity is likely the intermediate 3-iodo-5-methylbenzaldehyde . Aldehydes lack the hydrogen-bond donating capability of alcohols, making them less polar.

-

Solution: Utilize a shallower solvent gradient. Hold the column at 5% to 10% EtOAc in Hexane for at least 3-4 column volumes (CVs) to allow the aldehyde to elute completely before ramping up to 15-20% EtOAc to elute the target alcohol.

Q3: My purified (3-Iodo-5-methylphenyl)methanol was white, but it turned pink/brown after a few days on the bench. Why? A: Aryl iodides are photolabile. The C-I bond is relatively weak and susceptible to homolytic cleavage upon exposure to ambient UV/visible light or heat. This radical dissociation generates highly reactive iodine radicals, which recombine to form molecular iodine ( I2 )—the source of the pink/brown discoloration[3].

-

Solution: Always store the purified product in amber glass vials, purge the headspace with Argon or Nitrogen to prevent oxidative radical propagation, and store at -20 °C.

Q4: How do I remove unreacted 3-iodo-5-methylbenzoic acid before chromatography? A: Do not attempt to separate the starting carboxylic acid via normal-phase silica gel, as it will streak severely and foul the column.

-

Solution: Leverage orthogonal liquid-liquid extraction. Wash the crude organic mixture with saturated aqueous Sodium Bicarbonate ( NaHCO3 ). The mild base deprotonates the acid ( pKa ~4) into a water-soluble sodium salt, while the benzylic alcohol ( pKa ~15) remains entirely in the organic phase.

Step-by-Step Experimental Protocol

This protocol outlines a self-validating workflow for the isolation of (3-Iodo-5-methylphenyl)methanol from a crude reduction mixture.

Step 1: Orthogonal Aqueous Workup

-

Dilute the crude reaction mixture with 20 volumes of Ethyl Acetate (EtOAc).

-

Transfer to a separatory funnel and wash with an equal volume of saturated aqueous NaHCO3 . Mechanism: This selectively removes unreacted 3-iodo-5-methylbenzoic acid.

-

Wash the organic layer with brine, dry over anhydrous Na2SO4 , and filter.

Step 2: Dry Loading Preparation

-

Transfer the dried organic filtrate to a round-bottom flask.

-

Add dry, unmodified silica gel (40-63 µm particle size) equivalent to 5 times the estimated mass of the crude product.

-

Evaporate the mixture on a rotary evaporator until a free-flowing powder is obtained. Validation: The powder should not clump; clumping indicates residual solvent which will disrupt the chromatography bed [2].

Step 3: Column Packing & Elution

-

Slurry-pack a flash chromatography column with silica gel using 100% Hexane.

-

Carefully pour the dry-loaded silica powder evenly onto the top of the column bed. Top with a 1 cm layer of clean sea sand to prevent bed disruption.

-

Begin elution with a gradient:

-

0-3 CVs: 5% EtOAc in Hexane (Flushes non-polar byproducts).

-

3-6 CVs: 10% EtOAc in Hexane (Elutes the aldehyde intermediate).

-

6-10 CVs: 20% EtOAc in Hexane (Elutes the target benzylic alcohol).

-

Step 4: Fraction Analysis & Storage

-

Spot fractions on a silica TLC plate. Develop in 20% EtOAc/Hexane.

-

Visualize under UV light (254 nm), then dip in PMA stain and heat. The target compound will appear as a dark blue/green spot at Rf ~0.35.

-

Pool the pure fractions, concentrate under reduced pressure at ≤ 30 °C (to prevent thermal C-I degradation), and immediately transfer to an amber vial flushed with Argon.

Purification Workflow Visualization

Workflow for the purification of (3-Iodo-5-methylphenyl)methanol.

References

-

Reach Devices. "How to set-up a flash chromatography silica column and actually succeed at separation." Reach Devices Technical Guides. Available at: [Link]

-

ACS Organic Process Research & Development. "Photocatalytic and Photoinduced Phosphonylation of Aryl Iodides: A Batch and Flow Study." ACS Publications, 2023. Available at:[Link]

Technical Support Center: Improving the Aqueous Solubility of (3-Iodo-5-methylphenyl)methanol Derivatives for Biological Assays

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of (3-Iodo-5-methylphenyl)methanol derivatives in biological assays. The following sections offer troubleshooting advice and detailed protocols to help you navigate these common experimental hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of (3-Iodo-5-methylphenyl)methanol derivatives.

Q1: Why do my (3-Iodo-5-methylphenyl)methanol derivatives have such poor water solubility?

A1: The limited aqueous solubility of these derivatives often stems from their chemical structure. The iodophenyl group contributes to high lipophilicity (a tendency to dissolve in fats, oils, and non-polar solvents), while the methylphenyl group further increases this property.[1][2][3] While the methanol group adds some polarity, the overall molecule tends to be hydrophobic, leading to poor solubility in aqueous solutions like cell culture media and buffers. The strong intermolecular forces in the crystalline solid state of the compound also need to be overcome for it to dissolve.[4]

Q2: I dissolved my compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What is happening?

A2: This common phenomenon is known as "solvent shock" or precipitation upon dilution.[5][6] Your compound is likely highly soluble in the organic solvent (DMSO), but when this concentrated stock solution is introduced into the aqueous buffer, the solvent environment changes drastically.[5][6] The compound is no longer in a favorable solvent, causing it to rapidly come out of solution and form a precipitate.[5][6]

Q3: Can I just increase the concentration of DMSO in my assay to keep the compound dissolved?

A3: While increasing the DMSO concentration might keep your compound in solution, it is generally not recommended. High concentrations of DMSO (typically above 0.5% to 1%) can be toxic to cells and may interfere with the biological assay itself, leading to inaccurate or misleading results.[7][8][9][10] It is crucial to determine the tolerance of your specific cell line or assay system to DMSO.[8][9][10]

Q4: What are the main strategies I can use to improve the solubility of my compound for a biological assay?